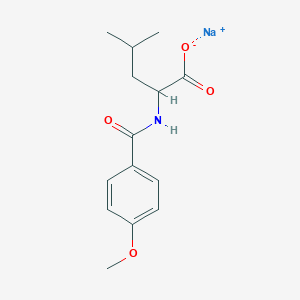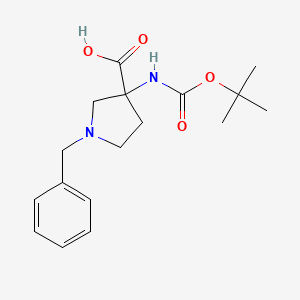![molecular formula C18H19N3O3S B1390856 (2S,3R)-3-methyl-2-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]formamido}pentanoic acid CAS No. 1820581-17-6](/img/structure/B1390856.png)
(2S,3R)-3-methyl-2-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]formamido}pentanoic acid
Overview
Description
This compound is a complex organic molecule with multiple functional groups, including a pyrrole ring and a benzothiazole ring . The presence of these rings suggests that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrrole and benzothiazole rings. Pyrrole rings can be synthesized through several methods, including the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines . Benzothiazole rings can be synthesized through the condensation of 2-aminobenzenethiols with α-haloketones .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The stereochemistry at the 2nd and 3rd carbon atoms in the pentanoic acid chain is specified as (2S,3R), which would influence the three-dimensional structure of the molecule .Chemical Reactions Analysis
The presence of the pyrrole and benzothiazole rings in this compound suggests that it could participate in various chemical reactions. For example, pyrrole rings can undergo electrophilic substitution reactions, while benzothiazoles can participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents .Scientific Research Applications
Spectroscopic Identification and Derivative Synthesis
A study by Mohammed, Ahmed, and Abachi (2016) discusses the synthesis of a series of pyrimidine-2-thione derivatives, which are designated as antifolates. The heterocyclic ring in these compounds is prepared through direct reactions, which could be relevant to the compound (Mohammed, Ahmed, & Abachi, 2016).
Isolation of Pyrrole Alkaloids
In a study on the fruits of Lycium chinense, Youn et al. (2016) isolated new minor pyrrole alkaloids. These compounds have structures similar to the specified compound and were identified using NMR and HRMS data. The study highlights the potential for discovering novel compounds with similar structures in natural sources (Youn et al., 2016).
Synthesis and Transformations
El'chaninov et al. (2018) describe the synthesis of a pyrazolo[4,3-g][1,3]benzothiazole derivative, showcasing a method that could be applied to synthesize and transform compounds similar to (2S,3R)-3-methyl-2-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]formamido}pentanoic acid (El’chaninov et al., 2018).
Cyclocondensation and Synthesis of Heterocycles
Research by Sokolov et al. (2014) on cyclocondensation of methyl 2-(5-methylisoxazol-3-yl)imino-3,3,3-trifluoropropionate with 1,3-binucleophiles leads to the formation of various heterocycles, which could be related to the synthesis pathways of the compound (Sokolov, Aksinenko, & Martynov, 2014).
Microwave-Mediated Synthesis
Darweesh et al. (2016) demonstrate an efficient, microwave-mediated synthesis of benzothiazole-based heterocycles. This methodology could be applicable for synthesizing compounds structurally similar to the specified chemical (Darweesh, Mekky, Salman, & Farag, 2016).
Synthesis and Characterization of Novel Compounds
Xiao Yong-mei (2013) discusses the synthesis and characterization of novel nonsteroidal progestrone receptor modulators. The study's approach to synthesizing complex organic compounds may offer insights into methods applicable to the compound of interest (Yong-mei, 2013).
Synthesis and Antitumor Activity
Yoshida et al. (2005) discuss the synthesis of benzothiazole derivatives with potent antitumor activity, providing a context for the potential biomedical applications of similar compounds (Yoshida et al., 2005).
Synthesis and Antimicrobial Activity
Patel and Shaikh (2010) explore the synthesis of benzothiazole derivatives and their antimicrobial activity. This research could be relevant to the antimicrobial potential of the specified compound (Patel & Shaikh, 2010).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2S,3R)-3-methyl-2-[(2-pyrrol-1-yl-1,3-benzothiazole-6-carbonyl)amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-3-11(2)15(17(23)24)20-16(22)12-6-7-13-14(10-12)25-18(19-13)21-8-4-5-9-21/h4-11,15H,3H2,1-2H3,(H,20,22)(H,23,24)/t11-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTBTRVZDPUVFT-ABAIWWIYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1=CC2=C(C=C1)N=C(S2)N3C=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)O)NC(=O)C1=CC2=C(C=C1)N=C(S2)N3C=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




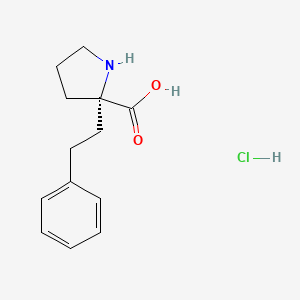




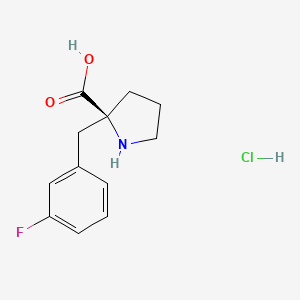


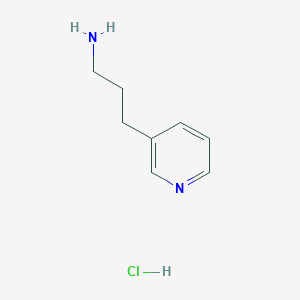
![L-Norvalinamide, N-[(phenylmethoxy)carbonyl]-L-alanyl-](/img/structure/B1390787.png)
![L-Norleucinamide, N-[(phenylmethoxy)carbonyl]-L-alanyl-](/img/structure/B1390790.png)
